molecular formula C17H18F3N3O B2616446 N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide CAS No. 620543-85-3

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

Cat. No.: B2616446
CAS No.: 620543-85-3
M. Wt: 337.346
InChI Key: UDKLBQULCJTEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with N,N-dimethylhydrazine to form the corresponding hydrazide This intermediate is then cyclized under acidic conditions to yield the indazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and indazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-(trifluoromethyl)benzamide
  • N,N-dimethyl-4-(trifluoromethyl)benzamide
  • N,N-dimethyl-2-(trifluoromethyl)benzamide

Uniqueness

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide is unique due to the presence of both the trifluoromethyl group and the indazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various fields.

Biological Activity

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological activity, focusing on its interactions with sigma receptors, potential therapeutic applications, and structure-activity relationships (SAR).

Structural Characteristics

The compound features a complex structure comprising a benzamide moiety linked to a tetrahydroindazole derivative with a trifluoromethyl group. Its molecular formula is C17H18F3N3OC_{17}H_{18}F_{3}N_{3}O with a molecular weight of approximately 337.34 g/mol . The unique combination of these structural elements contributes to its biological activity.

Sigma Receptor Interaction

This compound has been identified as a selective ligand for sigma receptors. Research indicates that it exhibits selective inhibition of sigma-1 and sigma-2 receptors with pK_i values around 5.8 and 5.7, respectively . These sigma receptors are implicated in various neurological disorders and cancer, suggesting potential therapeutic applications.

Binding Mechanism

Molecular docking studies have elucidated the binding mechanism of this compound to sigma receptors. The compound forms hydrogen bonds with key amino acid residues within the receptor binding sites, which is crucial for its biological efficacy . Variations in substituents on the benzamide and tetrahydroindazole portions significantly influence binding affinity and selectivity profiles.

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications to the compound's structure can affect its biological activity. For example, the presence of the trifluoromethyl group enhances binding properties compared to other structural analogs lacking such complexity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)-2-methoxybenzoic acidTrifluoromethyl group on a benzoic acidAnti-inflammatory
5-(Trifluoromethyl)-2-pyridinamineTrifluoromethyl group on pyridineAntitumor
3-(Trifluoromethyl)-phenylureaTrifluoromethyl on urea structureHerbicidal

The table above illustrates how this compound compares to other compounds featuring similar trifluoromethyl groups but differing in their biological activities .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various preclinical models. For instance, it has shown promise in delaying cancer xenograft growth in animal models while maintaining safety profiles . Additionally, its potential as an FGFR1 inhibitor was noted in research involving indazole derivatives, where structural optimizations led to improved enzymatic inhibition .

Q & A

Basic Research Questions

Q. What structural features underpin the compound’s HSP90 inhibitory activity?

The compound features a benzamide core linked to a trifluoromethyl-substituted tetrahydroindazolone ring. The dimethylamino group enhances solubility, while the trifluoromethyl group stabilizes binding via hydrophobic interactions in HSP90’s ATP-binding pocket. X-ray crystallography (PDB:3Q5K) confirms these interactions, with IC₅₀ values of 11 nM for HER2 degradation in cancer cells .

Q. What synthetic routes are employed for this compound?

Synthesis typically involves coupling a substituted tetrahydroindazole with a benzoyl chloride derivative. For example, 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is reacted with 4-(dimethylcarbamoyl)benzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography and structural validation by ¹H/¹³C NMR (in DMSO-d₆) and HPLC ensure purity .

Q. Which analytical techniques are essential for characterization?

  • High-resolution mass spectrometry (HRMS): Confirms molecular weight.
  • NMR spectroscopy: Assigns proton and carbon environments (e.g., 400 MHz ¹H NMR detects indazole and benzamide protons).
  • X-ray crystallography (SHELX suite): Resolves 3D conformation and binding modes.
  • HPLC-UV: Assesses purity (λ = 254 nm) .

Advanced Research Questions

Q. How can discrepancies in IC₅₀ values (e.g., 10–100 nM across cell lines) be resolved?

Variability may stem from differences in HSP90 isoform expression (α vs. β), cellular uptake, or off-target effects. Methodologies include:

  • Isoform-specific knockdowns: siRNA silencing to isolate contributions.
  • Pharmacokinetic profiling: LC-MS quantifies intracellular concentrations.
  • Comparative proteomics: TMT labeling to assess client protein degradation (e.g., HER2, Akt). Cross-validation with surface plasmon resonance (SPR) validates binding affinity .

Q. What strategies improve bioavailability and in vivo efficacy?

  • Prodrug derivatization: SNX-5422 (a methanesulfonate ester prodrug) enhances oral bioavailability, achieving 67% growth delay in HT-29 xenografts.
  • Structural optimization: Cyclohexylamine substitution improves metabolic stability.
  • PK/PD studies: Murine models assess AUC, Cₘₐₓ, and tumor penetration. Histopathology and cytokine profiling validate stromal targeting .

Q. How does the binding mode differ from classical HSP90 inhibitors like 17-AAG?

Unlike geldanamycin analogs (e.g., 17-AAG), which bind the N-terminal ATP pocket, this compound occupies a deeper hydrophobic region in HSP90 (confirmed by co-crystallography). This disrupts the chaperone cycle more effectively, degrading client proteins (HER2, Akt) at nanomolar concentrations .

Q. Why does the compound inhibit tumor growth in vivo despite limited direct cytotoxicity in some models?

It targets the tumor microenvironment by suppressing angiogenesis (via eNOS/Akt pathway inhibition) and osteoclastogenesis. In vivo efficacy in xenografts is attributed to disrupted stromal support, validated by reduced microvessel density and cytokine (IL-6, VEGF) downregulation .

Q. Methodological Notes

  • Crystallography: Use SHELXL/SHELXE for refinement and phasing, especially for high-resolution data .
  • In vivo models: Prioritize orthotopic xenografts to mimic tumor-stroma interactions.
  • Data contradiction analysis: Combine isoform-specific assays with proteomic profiling to resolve mechanistic ambiguities.

Properties

IUPAC Name

N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O/c1-22(2)16(24)11-7-9-12(10-8-11)23-14-6-4-3-5-13(14)15(21-23)17(18,19)20/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKLBQULCJTEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-iodo-N,N-dimethylbenzamide (100 mg, 0.36 mmol), 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (83 mg, 0.44 mmol), copper (I) iodide (1 mol %, 0.7 mg, 0.0036 mmol), trans-1,2-diaminocyclohexane (10 mol %, 4 mg, 0.036 mmol) and potassium carbonate (105 mg, 0.76 mmol) in 1,4-dioxane (0.5 ml) was stirred at 180° C. in a microwave reactor for 15 minutes, then fresh copper (I) iodide (1 mol %, 0.7 mg, 0.0036 mmol) and trans-1,2-diaminocyclohexane (10 mol %, 4 mg, 0.036 mmol) were added and the reaction stirred at 180° C. in a microwave reactor for 20 minutes. Then fresh copper (I) iodide (1 mol %, 0.7 mg, 0.0036 mmol) and trans-1,2-diaminocyclohexane (10 mol %, 4 mg, 0.036 mmol) were added and the reaction stirred at 180° C. in a microwave reactor for 30 minutes. The reaction mix was cooled and added to a 5 g pre-packed silica column which was then eluted from ethyl acetate, the product was further purified by mass directed auto-prep to give a crop of the title compound as a brown oil (53 mg, 43%).
Quantity
4 mg
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.7 mg
Type
catalyst
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
83 mg
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
reactant
Reaction Step Two
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
copper (I) iodide
Quantity
0.7 mg
Type
catalyst
Reaction Step Two
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
0.7 mg
Type
catalyst
Reaction Step Three
Yield
43%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]I
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.